molecular formula C7H5N5O4 B115823 2-Amino-4,7-dioxo-1,8-dihydropteridine-6-carboxylic acid CAS No. 3254-85-1

2-Amino-4,7-dioxo-1,8-dihydropteridine-6-carboxylic acid

Cat. No.: B115823
CAS No.: 3254-85-1
M. Wt: 223.15 g/mol
InChI Key: WFICTSPBINOLJT-UHFFFAOYSA-N
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Description

2-Amino-4,7-dioxo-1,8-dihydropteridine-6-carboxylic acid is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by its unique structure, which includes a pteridine ring system with amino and carboxylic acid functional groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,7-dioxo-1,8-dihydropteridine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2,4,5-triaminopyrimidine and formic acid can be used, followed by oxidation and cyclization steps to form the pteridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,7-dioxo-1,8-dihydropteridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different pteridine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of compounds with potential biological activity.

Scientific Research Applications

2-Amino-4,7-dioxo-1,8-dihydropteridine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: This compound and its derivatives are studied for their potential roles in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-4,7-dioxo-1,8-dihydropteridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    Pterin: A related compound with a similar pteridine ring system but different functional groups.

    Folic Acid: Another pteridine derivative that plays a crucial role in biological systems, particularly in DNA synthesis and repair.

    Biopterin: A naturally occurring pteridine derivative involved in various enzymatic reactions.

Uniqueness

2-Amino-4,7-dioxo-1,8-dihydropteridine-6-carboxylic acid is unique due to its specific functional groups and potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-amino-4,7-dioxo-3,8-dihydropteridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O4/c8-7-11-3-1(4(13)12-7)9-2(6(15)16)5(14)10-3/h(H,15,16)(H4,8,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFICTSPBINOLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)C(=N1)C(=O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281675
Record name 2-amino-4,7-dioxo-3,8-dihydropteridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3254-85-1
Record name 6-Carboxyisoxanthopterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3254-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 22480
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC22480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4,7-dioxo-3,8-dihydropteridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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